molecular formula C17H15N3O5 B12365090 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)azetidine-3-carbaldehyde

Cat. No.: B12365090
M. Wt: 341.32 g/mol
InChI Key: DDKDMZOBOREUIY-UHFFFAOYSA-N
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Description

Thalidomide-azetidine-CHO is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It comprises a cereblon ligand derived from Thalidomide and a linker, making it a crucial component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-azetidine-CHO involves the conjugation of a cereblon ligand derived from Thalidomide with an azetidine linker. The reaction typically requires precise control of temperature, pH, and solvent conditions to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Thalidomide-azetidine-CHO are not widely documented, the general approach involves large-scale synthesis under controlled conditions to maintain the purity and efficacy of the compound. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-azetidine-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde

InChI

InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23)

InChI Key

DDKDMZOBOREUIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O

Origin of Product

United States

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